

role of methoxy group in 2-Fluoro-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyphenylboronic acid

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An In-depth Technical Guide to the Role of the Methoxy Group in **2-Fluoro-4-methoxyphenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenylboronic acid is a sophisticated building block extensively utilized in modern organic synthesis and medicinal chemistry. Its utility is largely dictated by the nuanced interplay of its three functional groups: the reactive boronic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group. This technical guide provides an in-depth analysis of the specific roles of the methoxy group, focusing on its electronic and steric influence on the molecule's reactivity, its impact on physicochemical properties relevant to drug design, and its practical application in palladium-catalyzed cross-coupling reactions. This document synthesizes data from peer-reviewed literature to serve as a comprehensive resource for researchers employing this versatile reagent.

The Role of the Methoxy Group: A Physicochemical Analysis

The substitution pattern of **2-Fluoro-4-methoxyphenylboronic acid**—with the methoxy group positioned para to the boronic acid and meta to the fluorine—creates a finely tuned electronic

and steric environment that is central to its chemical behavior.

Electronic Effects: A Push-Pull System

The electronic nature of the aromatic ring is modulated by the competing effects of the strongly electron-withdrawing fluorine atom and the electron-donating methoxy group. The methoxy group exerts a dual electronic influence: a moderate, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong, electron-donating resonance effect (+R) via the delocalization of an oxygen lone pair into the aromatic π -system.

Given its para position relative to the carbon-boron bond, the methoxy group's resonance effect is dominant. This effect increases the electron density of the aromatic ring, which in turn enhances the nucleophilicity of the carbon atom bound to boron. This activation is crucial for the efficiency of the transmetalation step in Suzuki-Miyaura cross-coupling reactions. Conversely, the ortho fluorine atom primarily exerts a powerful inductive-withdrawing effect (-I), which lowers the pK_a of the boronic acid and influences the regioselectivity of its reactions.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects on the ionization of benzoic acids. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

Table 1: Hammett Substituent Constants

Substituent	Position	σ Value	Predominant Effect
Methoxy (-OCH ₃)	para (σ_p)	-0.27	Strong Resonance Donation (+R)
Methoxy (-OCH ₃)	meta (σ_m)	+0.12	Inductive Withdrawal (-I)
Fluoro (-F)	para (σ_p)	+0.06	Net Withdrawal (-I > +R)

| Fluoro (-F) | meta (σ_m) | +0.34 | Strong Inductive Withdrawal (-I) |

Caption: Electronic push-pull effects in **2-Fluoro-4-methoxyphenylboronic acid**.

Physicochemical Properties for Drug Discovery

In medicinal chemistry, the methoxy group is a valuable substituent for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[\[1\]](#)[\[2\]](#)

- **Lipophilicity:** An aromatic methoxy group has a minimal impact on lipophilicity, with a Hansch-Fujita lipophilicity parameter (π) close to zero. This allows chemists to modulate electronic properties and explore binding pockets without significantly increasing the compound's greasiness, which can be detrimental to solubility and pharmacokinetic properties.
- **Metabolic Stability:** The primary metabolic liability of a methoxy group is O-demethylation by cytochrome P450 enzymes. However, the presence of an adjacent, strongly electron-withdrawing fluorine atom can increase the metabolic stability of the methoxy group by shielding it electronically.
- **Binding Interactions:** The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with protein targets. The methyl group can also engage in favorable van der Waals or hydrophobic interactions within a protein's binding pocket.
- **Acidity (pKa):** The acidity of the boronic acid is critical for its reactivity and its interaction with biological systems. The combination of the electron-donating methoxy group and the electron-withdrawing fluoro group results in a predicted pKa of approximately 8.75.[\[3\]](#)

Table 2: Physicochemical Properties of **2-Fluoro-4-methoxyphenylboronic acid**

Property	Value	Source
CAS Number	162101-31-7	[4]
Molecular Formula	C ₇ H ₈ BFO ₃	[4]
Molecular Weight	169.95 g/mol	[4]
Melting Point	109 - 113 °C	[4]
pKa (Predicted)	8.75 ± 0.58	[3]

| XLogP3 (Predicted) | -0.49 |[\[5\]](#) |

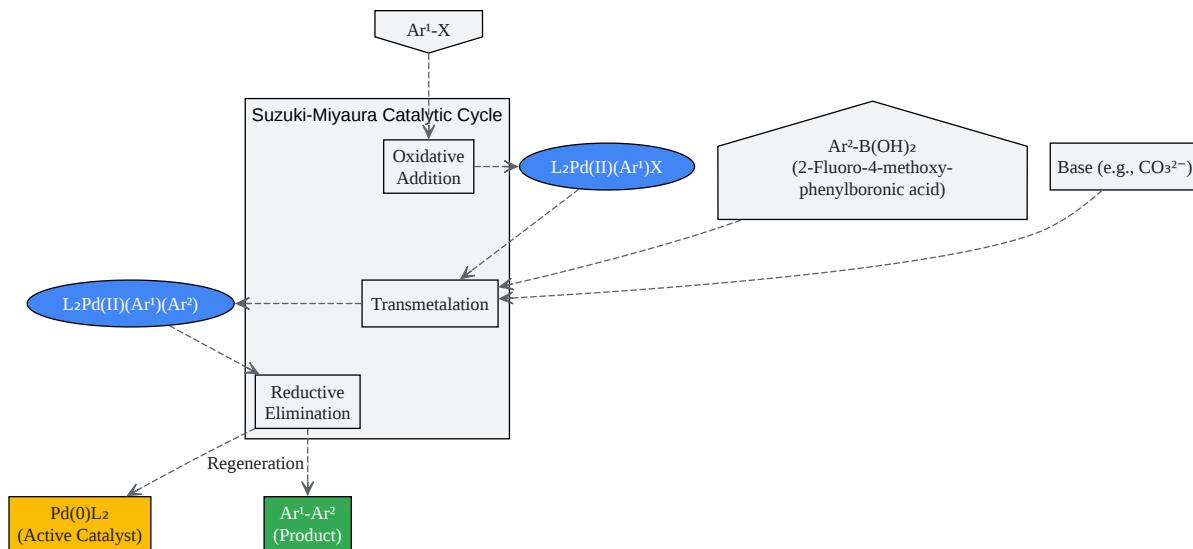
Application in Palladium Cross-Coupling Reactions

This reagent is a premier coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.

The Suzuki-Miyaura Reaction Mechanism

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.
- **Transmetalation:** The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species. The electron-rich nature of the 2-fluoro-4-methoxyphenyl ring, enhanced by the methoxy group, facilitates this crucial step.
- **Reductive Elimination:** The two organic partners couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step.

Reactivity and Yield in Synthesis

The electron-donating methoxy group enhances the rate of the transmetalation step, often leading to high reaction yields under relatively mild conditions. The compound has been successfully employed in the synthesis of complex molecules, including inhibitors for targets like 17 β -hydroxysteroid dehydrogenase type 2 (17 β -HSD2) and Fibroblast Growth Factor Receptor 2 (FGFR2).^{[6][7]}

Table 3: Representative Suzuki-Miyaura Reactions Using **2-Fluoro-4-methoxyphenylboronic acid**

Aryl Halide Partner	Catalyst / Base	Solvent	Conditions	Yield	Reference
(6-bromopyridin-2-yl)- (3-methoxyphenyl)methane	Pd(PPh ₃) ₄ / Cs ₂ CO ₃	DME / H ₂ O	80 °C, Overnight	High (used without purification)	[6]
3-bromo-5-chloro-1H-indazole	Pd(dppf)Cl ₂ / Na ₂ CO ₃	Dioxane / H ₂ O	110 °C, 6 h	Not specified	[7]
7-(bromomethyl)-4-chloro-quinoline-2-carbonitrile derivative	Pd(PPh ₃) ₄ / Na ₂ CO ₃	Dioxane / H ₂ O	100 °C, 4 h	42% (over 2 steps)	[8]

| Estradienone Triflate | Pd(dppf)Cl₂ / K₂CO₃ | Toluene / H₂O | 80 °C, 2 h | 36% | [1] |

Experimental Protocols

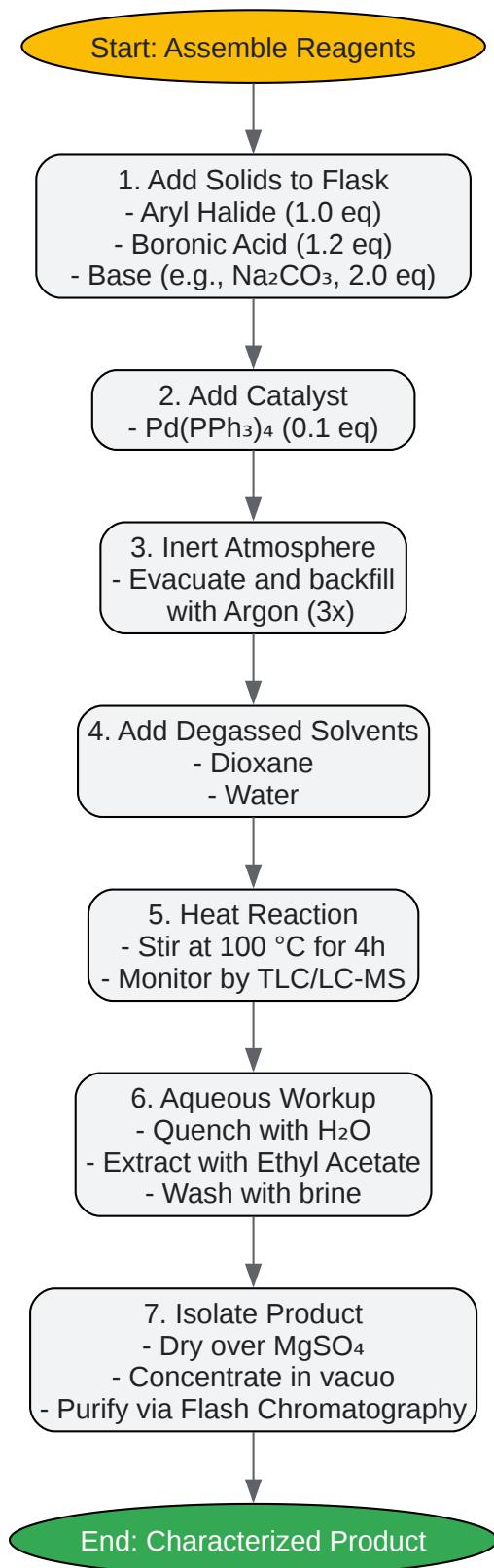
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from literature procedures.[8] Researchers should optimize conditions for their specific substrates.

General Considerations

- Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- **Inert Atmosphere:** Palladium catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and degassed solvents.

Protocol Example: Synthesis of 7-((2,5-dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-methoxyphenyl)quinoline-2-carbonitrile

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Procedure:

- Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (e.g., compound 11 from the cited study, 0.267 mmol, 1.0 equiv), **2-Fluoro-4-methoxyphenylboronic acid** (54.4 mg, 0.320 mmol, 1.2 equiv), and sodium carbonate (56.6 mg, 0.534 mmol, 2.0 equiv).[8]
- Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 30.9 mg, 0.0267 mmol, 0.1 equiv).[8]
- Inerting: Seal the flask and condenser with septa. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add degassed 1,4-dioxane (1.6 mL) and degassed water (0.2 mL) via syringe.[8]
- Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (3 mL) and extract the product with ethyl acetate (3 x 5 mL).[8]
- Isolation: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Conclusion

The methoxy group in **2-Fluoro-4-methoxyphenylboronic acid** is not a passive spectator but an active director of the molecule's chemical and physical properties. Its powerful electron-donating resonance effect, working in concert with the ortho-fluoro substituent, activates the molecule for efficient Suzuki-Miyaura cross-coupling. Furthermore, its favorable physicochemical profile—imparting minimal lipophilicity while offering hydrogen bonding capability—makes it an attractive moiety for medicinal chemists. This guide has detailed these

roles, providing the quantitative data and procedural knowledge necessary for researchers to effectively harness the potential of this valuable synthetic building block.

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